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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘-nitrilotrisethanol, compound with 1H-benzotriazole typically involves the reaction of 2,2’,2’'-nitrilotrisethanol with 1H-benzotriazole under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The process would be scaled up, with careful control of reaction parameters to ensure consistency and quality. Industrial production may also involve additional steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-nitrilotrisethanol, compound with 1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Scientific Research Applications
2,2’,2’'-nitrilotrisethanol, compound with 1H-benzotriazole has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of corrosion inhibitors, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’,2’'-nitrilotrisethanol, compound with 1H-benzotriazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-nitrilotrisethanol: A related compound without the benzotriazole component.
1H-benzotriazole: The other component of the compound, which has its own unique properties and applications.
Uniqueness
The combination of 2,2’,2’‘-nitrilotrisethanol with 1H-benzotriazole results in a compound with unique properties that are not present in the individual components. This combination enhances its utility in various applications, particularly in areas where both components’ properties are beneficial.
Properties
CAS No. |
60303-08-4 |
---|---|
Molecular Formula |
C12H20N4O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2H-benzotriazole;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H5N3.C6H15NO3/c1-2-4-6-5(3-1)7-9-8-6;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,7,8,9);8-10H,1-6H2 |
InChI Key |
YOQINPWXHSJWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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